Einecs 286-304-6

Description

BenchChem offers high-quality Einecs 286-304-6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Einecs 286-304-6 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

85204-10-0 |

|---|---|

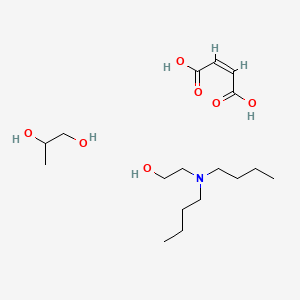

Molecular Formula |

C17H35NO7 |

Molecular Weight |

365.5 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;2-(dibutylamino)ethanol;propane-1,2-diol |

InChI |

InChI=1S/C10H23NO.C4H4O4.C3H8O2/c1-3-5-7-11(9-10-12)8-6-4-2;5-3(6)1-2-4(7)8;1-3(5)2-4/h12H,3-10H2,1-2H3;1-2H,(H,5,6)(H,7,8);3-5H,2H2,1H3/b;2-1-; |

InChI Key |

ROUBQRJAHMQRHR-FJOGWHKWSA-N |

Isomeric SMILES |

CCCCN(CCCC)CCO.CC(CO)O.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CCCCN(CCCC)CCO.CC(CO)O.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Scholarly Contextualization Within Chemical Science

From a chemical classification standpoint, Einecs 286-304-6 is a salt formed from the reaction of three distinct components: 2-Butenedioic acid (Z)- (commonly known as maleic acid), 1,2-propanediol, and 2-(dibutylamino)ethanol (B1670432). nih.gov This places it within the broad category of organic salts and esters. The formation of this compound involves an esterification reaction between maleic acid and 1,2-propanediol, followed by a neutralization reaction with the amino alcohol 2-(dibutylamino)ethanol.

The individual components of this compound are well-established in chemical science. Maleic acid and its esters are recognized for their utility in polymer chemistry and organic synthesis. thieme-connect.dewikipedia.org Similarly, 1,2-propanediol is a common diol used in a variety of industrial and pharmaceutical applications. nih.gov The amino alcohol, 2-(dibutylamino)ethanol, is known for its use as a catalyst and as a corrosion inhibitor. nih.gov However, the specific combination of these three entities into the compound Einecs 286-304-6 does not appear to be a subject of significant academic discourse.

Table 1: Basic Chemical Identification

| Identifier | Value |

|---|---|

| Einecs Number | 286-304-6 |

| CAS Number | 85204-10-0 chemicalbook.com |

| Molecular Formula | C17H35NO7 chemicalbook.com |

Epistemological Foundations and Research Trajectories

The epistemological foundations of Einecs 286-304-6, including its initial synthesis, discovery, and the evolution of its scientific understanding, are not detailed in the available body of research. The compound is listed in several chemical inventories and by various suppliers, which suggests its synthesis and characterization have been performed. However, the impetus for its creation and any subsequent research trajectories are not readily apparent from existing scholarly sources.

Research into related areas, such as the synthesis and application of other maleate (B1232345) esters or the properties of various amino alcohol compounds, is extensive. For instance, the reactions of dialkyl esters of 2-butenedioic acids with polyetheramines have been investigated to understand their reaction kinetics and potential for isomerization. researchgate.net Furthermore, amino alcohols are a subject of study for their catalytic properties and in the synthesis of more complex molecules. sigmaaldrich.com Despite this, a direct research trajectory for Einecs 286-304-6 is not evident.

Overview of Contemporary Academic Inquiries

Synthetic Methodologies and Chemical Transformations

The synthesis of this tripartite compound likely involves a multi-step process, beginning with the formation of an ester followed by the creation of an amine salt complex.

Esterification and Amine Compounding Strategies

The initial step in the synthesis is the esterification of 2-butenedioic acid (Z)-, commonly known as maleic acid or its anhydride (B1165640), with 1,2-propanediol. This reaction forms a mono- or diester of maleic acid. The esterification of carboxylic acids or their anhydrides with alcohols is a fundamental and widely practiced transformation in organic synthesis. google.com

The general reaction can be depicted as the reaction between maleic anhydride (the dehydrated form of maleic acid) and 1,2-propanediol. This reaction would likely proceed in a stepwise manner, first forming a monoester, which then could potentially react further to form a diester, creating a polyester (B1180765) chain if stoichiometry is not controlled. chembuyersguide.com

The second key transformation is the compounding with 2-(dibutylamino)ethanol (B1670432). This amino alcohol can form an acid-base salt with the remaining carboxylic acid group on the maleate (B1232345) monoester. nih.gov Amines are basic and readily react with carboxylic acids to form ammonium (B1175870) carboxylate salts. nih.gov This interaction results in the final compound structure.

A plausible synthetic route is outlined in the table below, based on general chemical principles.

| Step | Reactants | Transformation | Product |

| 1 | Maleic Anhydride + 1,2-Propanediol | Esterification | Maleic acid monoester of 1,2-propanediol |

| 2 | Maleic acid monoester of 1,2-propanediol + 2-(Dibutylamino)ethanol | Amine Compounding (Salt Formation) | 2-Butenedioic acid (Z)-, ester with 1,2-propanediol, compd. with 2-(dibutylamino)ethanol |

Catalytic Approaches in Synthesis

The esterification of maleic acid or its anhydride is often facilitated by the use of a catalyst to increase the reaction rate and yield. Acid catalysts are commonly employed for this purpose. These can be homogeneous mineral acids like sulfuric acid or heterogeneous catalysts such as acidic ion-exchange resins (e.g., Amberlyst-15) or phosphotungstic acid. lookchem.comchembuyersguide.com The choice of catalyst can influence the reaction conditions and the formation of byproducts. chembuyersguide.com For instance, while sulfuric acid is effective, it can lead to corrosion and waste generation. chembuyersguide.com Heterogeneous catalysts are often preferred as they can be easily separated from the reaction mixture and potentially reused. lookchem.com

Reaction Mechanisms and Kinetic Studies

Detailed mechanistic and kinetic studies specifically for the synthesis of Einecs 286-304-6 are not readily found in published literature. However, the mechanism can be inferred from the well-established principles of esterification and acid-base reactions.

Elucidation of Reaction Intermediates

The mechanism of acid-catalyzed esterification (Fischer esterification) of maleic acid with 1,2-propanediol would proceed through several key intermediates. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid (or anhydride) by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by the alcohol.

The proposed intermediates in the esterification step are detailed below:

| Intermediate No. | Description |

| I | Protonated maleic acid (or anhydride) |

| II | Tetrahedral intermediate formed after nucleophilic attack by 1,2-propanediol |

| III | Protonated ester after the elimination of a water molecule |

Following the esterification, the compounding with 2-(dibutylamino)ethanol is a more straightforward acid-base reaction. The primary intermediate in this step is the protonated amine and the carboxylate anion, which then associate to form the final salt.

Investigation of Rate-Determining Steps

For Fischer esterification, the rate-determining step can vary depending on the specific reactants and reaction conditions. Often, the formation of the tetrahedral intermediate or its collapse to form the ester and water is the slowest step. Kinetic studies on the esterification of maleic anhydride with butanols have shown the reaction to be second order with respect to both the acid and the alcohol under certain conditions. chembuyersguide.com The rate of reaction is also influenced by temperature, following the Arrhenius equation. chembuyersguide.com

The subsequent amine compounding is typically a fast and reversible acid-base reaction. The rate would be primarily dependent on the diffusion of the reactants.

Design and Synthesis of Analogs and Derivatives

While there is no specific information on the design and synthesis of analogs and derivatives of Einecs 286-304-6, the modular nature of its synthesis allows for the theoretical design of a wide array of related compounds.

Analogs could be synthesized by varying any of the three core components:

Dicarboxylic Acid Component: Replacing maleic acid with other dicarboxylic acids such as succinic acid, phthalic acid, or adipic acid would result in analogs with different spacer lengths and rigidities.

Diol Component: The use of other diols like ethylene (B1197577) glycol, 1,3-propanediol, or 1,4-butanediol (B3395766) would alter the length and flexibility of the ester linkage.

Amino Alcohol Component: Varying the amino alcohol by changing the alkyl substituents on the nitrogen (e.g., using diethylaminoethanol) or the length of the alcohol chain would modify the properties of the resulting salt complex.

The synthesis of such analogs would likely follow similar synthetic methodologies as described for the parent compound, involving esterification and amine compounding. The properties of these derivatives would be expected to differ based on the specific structural modifications made. For instance, using a longer chain diol could increase the flexibility and hydrophobicity of the resulting molecule.

Spectroscopic Analysis for Structural Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of the compound in solution. Both ¹H and ¹³C NMR would be employed to map out the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each component of the salt. The 2-(dibutylamino)ethanol moiety would exhibit signals corresponding to the butyl chains (triplets for the terminal methyl groups, and multiplets for the methylene (B1212753) groups) and the ethanol (B145695) backbone. nih.govopenstax.org The N-H proton of the protonated amine and the O-H proton of the alcohol may appear as broad signals, and their chemical shifts could be concentration-dependent. openstax.org The maleate portion would show characteristic signals for the vinyl protons (HC=CH), which would likely appear as a singlet or a pair of doublets depending on the symmetry, and signals for the 1,2-propanediol group, including a doublet for the methyl group and multiplets for the methine and methylene protons. rsc.org

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data, showing distinct signals for every unique carbon atom. libretexts.org Key signals would include those for the carbonyl carbon of the ester and the carboxylate carbon, which are typically found in the 160-180 ppm range. libretexts.org The carbons of the butyl groups, the ethanolamine (B43304) backbone, and the propanediol (B1597323) moiety would appear in the aliphatic region of the spectrum. openstax.org

Table 2: Predicted ¹H NMR Chemical Shift Ranges

| Structural Unit | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Butyl CH₃ | 0.8 - 1.0 | Triplet |

| Butyl (CH₂)₂ | 1.2 - 1.7 | Multiplet |

| N-CH₂ (Butyl) | 2.5 - 3.0 | Multiplet |

| N-CH₂ (Ethanol) | 2.8 - 3.2 | Multiplet |

| O-CH₂ (Ethanol) | 3.5 - 4.0 | Multiplet |

| Maleate HC=CH | 6.0 - 6.5 | Singlet / Doublets |

| Propanediol CH₃ | 1.1 - 1.3 | Doublet |

| Propanediol CH₂ | 3.4 - 4.2 | Multiplet |

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry (MS) provides information about the mass-to-charge ratio of ionized molecules, allowing for the determination of molecular weight and elemental composition. For a salt like Einecs 286-304-6, soft ionization techniques are necessary to analyze the intact components.

Electrospray Ionization (ESI-MS): This is the ideal technique for analyzing the compound. In positive ion mode, ESI-MS would detect the protonated 2-(dibutylamino)ethanol cation [C₁₀H₂₄NO]⁺. In negative ion mode, it would detect the deprotonated maleate-propanediol ester anion [C₇H₉O₆]⁻. High-resolution mass spectrometry (HRMS) would provide highly accurate mass measurements, which can be used to confirm the elemental formulas of these ions.

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis of the parent ions can provide further structural confirmation. For instance, fragmentation of the 2-(dibutylamino)ethanol cation would likely show losses of butyl groups or the ethanol moiety. nist.gov Fragmentation of the ester anion would help to confirm the linkage between the maleic acid and propanediol units.

Table 3: Predicted ESI-MS Ions

| Ion | Predicted m/z | Ionization Mode |

|---|---|---|

| [C₁₀H₂₄NO]⁺ | 174.1858 | Positive |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum would display several key absorption bands. A strong, broad band in the 3300-3500 cm⁻¹ region would indicate the O-H stretching of the alcohol group. libretexts.org The N-H stretching of the secondary ammonium ion would also appear in this region. openstax.orglibretexts.org A very strong and characteristic absorption around 1735 cm⁻¹ would be due to the C=O stretching of the ester group. libretexts.orguobabylon.edu.iq The asymmetric and symmetric stretching of the carboxylate group (COO⁻) would appear as strong bands in the 1650-1550 cm⁻¹ and 1440-1360 cm⁻¹ regions, respectively. Additionally, C-O stretching vibrations for the ester and alcohol would be visible in the 1300-1000 cm⁻¹ range. uobabylon.edu.iq

Raman Spectroscopy: Raman spectroscopy would be complementary to IR. The C=C stretching of the maleate double bond, which may be weak in the IR spectrum, would likely show a strong signal in the Raman spectrum around 1640 cm⁻¹. The symmetric vibrations of the butyl chains would also be Raman active.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating the compound from impurities and for quantifying its concentration. Given the salt-like, non-volatile nature of the compound, liquid chromatography is the most suitable approach.

Gas Chromatography (GC) for Volatile Species

Direct analysis of the intact salt by Gas Chromatography (GC) is not feasible due to its low volatility and thermal instability. However, GC could be used to analyze the individual components after a derivatization or degradation step. For example, the 2-(dibutylamino)ethanol could be analyzed by GC after extraction from an alkalinized solution. nih.govgcms.cz Similarly, the 1,2-propanediol could be analyzed by GC. However, for the analysis of the compound as a whole, GC is not the primary method.

Bioanalytical and Environmental Trace Analysis

The detection of 2-Butenedioic acid (Z)-, ester with 1,2-propanediol, compd. with 2-(dibutylamino)ethanol at trace levels in environmental samples like water and soil, or in biological samples, presents a significant analytical challenge due to the complexity of these matrices. Advanced analytical techniques, particularly those coupling high-resolution separation with sensitive detection, are essential for reliable characterization and quantification.

Non-Target and Target Screening Approaches in Complex Matrices

Both non-target and target screening methodologies are invaluable for the comprehensive analysis of industrial chemicals in complex samples. These approaches typically utilize high-resolution mass spectrometry (HRMS) coupled with gas or liquid chromatography. nih.govresearchgate.netnih.govrsc.orgresearchgate.net

Non-Target Screening (NTS) aims to identify a broad range of chemicals present in a sample without preconceived bias. researchgate.netnih.gov This is particularly useful for identifying breakdown products or previously unknown contaminants related to the parent compound. For a substance like 2-Butenedioic acid (Z)-, ester with 1,2-propanediol, compd. with 2-(dibutylamino)ethanol, an NTS workflow would involve acquiring full-scan mass spectra of a sample extract. The resulting data, containing thousands of chemical signals, is then processed using specialized software to detect features, predict elemental compositions, and tentatively identify compounds by matching against spectral libraries. nih.govrsc.orgresearchgate.net Given the compound's structure, which includes an ester and an amino alcohol moiety, it is plausible that its degradation in the environment could lead to the formation of 2-(dibutylamino)ethanol and esters of maleic acid. researchgate.net An NTS approach would be well-suited to detect these and other related transformation products.

Targeted Screening , in contrast, focuses on the detection and quantification of specific, known compounds. This approach offers higher sensitivity and selectivity compared to NTS. rsc.orgresearchgate.net A targeted method for 2-Butenedioic acid (Z)-, ester with 1,2-propanediol, compd. with 2-(dibutylamino)ethanol would typically involve ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS). nih.govcreative-proteomics.comchromatographyonline.com This technique provides excellent separation of analytes from the matrix, and the MS/MS detection offers high specificity and sensitivity through selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). chromatographyonline.com

A hypothetical targeted UHPLC-MS/MS method for the analysis of the target compound and its potential degradation product, 2-(dibutylamino)ethanol, is outlined in the interactive table below.

| Parameter | 2-Butenedioic acid (Z)-, ester with 1,2-propanediol, compd. with 2-(dibutylamino)ethanol | 2-(dibutylamino)ethanol |

| Chromatography Column | Reversed-phase C18 | Reversed-phase C18 |

| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |

| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |

| Precursor Ion (m/z) | 366.25 | 174.19 |

| Product Ions (m/z) | Hypothetical: 174.19, 116.07 | Hypothetical: 116.07, 88.10 |

| Collision Energy (eV) | Optimized based on compound | Optimized based on compound |

This table presents a hypothetical set of parameters for a targeted UHPLC-MS/MS method. Actual values would require experimental optimization.

Development of High-Sensitivity Detection Protocols

Achieving high sensitivity is critical for the trace analysis of industrial chemicals in environmental and biological samples, where concentrations can be exceedingly low. The development of such protocols focuses on optimizing every step of the analytical workflow, from sample preparation to signal detection.

Sample Preparation: A crucial first step is the efficient extraction and concentration of the analyte from the sample matrix. For water samples, solid-phase extraction (SPE) is a commonly employed technique that can concentrate the analyte and remove interfering matrix components. researchgate.net The choice of SPE sorbent would depend on the physicochemical properties of the target compound. Given its polar functional groups, a mixed-mode or polymer-based sorbent could be effective.

Instrumentation and Detection: The use of highly sensitive analytical instrumentation is paramount. As mentioned, UHPLC-MS/MS is a workhorse for trace quantification due to its low limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.netunizar.es For instance, methods for other industrial additives have achieved LOQs in the low ng/L to µg/L range in water samples. nih.gov

Further enhancements in sensitivity can be achieved through:

Advanced Ionization Sources: Techniques that improve the efficiency of ion generation can lead to lower detection limits.

High-Resolution Mass Spectrometry (HRMS): While often used for NTS, HRMS can also be used in targeted mode, offering high mass accuracy that helps to distinguish the analyte signal from background noise, thereby improving the signal-to-noise ratio and sensitivity. researchgate.net

Derivatization: In some cases, chemically modifying the analyte can improve its chromatographic behavior or ionization efficiency. For a compound like 2-Butenedioic acid (Z)-, ester with 1,2-propanediol, compd. with 2-(dibutylamino)ethanol, derivatization is likely not necessary for detection by modern mass spectrometers, but it remains an option for specific applications or when using other detectors.

The table below presents plausible performance metrics for a high-sensitivity UHPLC-MS/MS method for the target compound in a water matrix, based on reported data for similar industrial chemicals. nih.govmdpi.com

| Performance Metric | Expected Value |

| Limit of Detection (LOD) | 0.5 - 5 ng/L |

| Limit of Quantification (LOQ) | 1.5 - 15 ng/L |

| Linear Range | 15 - 1000 ng/L |

| Recovery | 85 - 110% |

| Precision (RSD%) | < 15% |

This table provides representative performance data. Actual values are dependent on the specific matrix and optimized analytical method.

Environmental Dynamics and Transport Phenomena of the Chemical Compound

Environmental Distribution and Partitioning Studies

Comprehensive studies detailing the environmental distribution and partitioning of Einecs 286-304-6 are limited in publicly accessible scientific literature. The following subsections summarize the available data for each environmental compartment.

Specific research on the aquatic phase distribution and interfacial behavior of Einecs 286-304-6 is not extensively documented. However, its classification as "Harmful to aquatic life with long lasting effects" (H412) suggests that the substance may persist in the aquatic environment and exhibit properties that are hazardous to aquatic organisms over long periods.

One available study provides an acute toxicity value for the freshwater crustacean Daphnia magna.

Interactive Table: Aquatic Toxicity of Einecs 286-304-6

| Test Organism | Endpoint | Value | Exposure Duration | Source |

| Daphnia magna | EC50 | 1300 mg/L | 48 hours |

EC50: The concentration of a substance that causes a specific effect in 50% of the test population.

Detailed studies on the fate of Einecs 286-304-6 in soil and sediment are not available in the reviewed literature. Safety Data Sheets for products containing this compound consistently report "No data available" for its mobility in soil. This indicates a significant data gap in understanding its potential for leaching into groundwater or binding to soil and sediment particles. Instructions for handling spills recommend preventing the material from entering drains or waterways and containing it with non-combustible absorbent materials like sand or earth.

Biodegradation Pathways and Microbial Interactions

The biodegradability of Einecs 286-304-6 is a key factor in determining its environmental persistence. However, specific data on its microbial transformation is scarce.

Specific studies identifying the microbial transformation mechanisms of Einecs 286-304-6 in various ecosystems could not be found in the available literature. While information exists for related compounds, such as maleic acid, which is known to be readily biodegradable, such data cannot be extrapolated to the ester-amine complex of Einecs 286-304-6 without specific experimental validation.

There is no information available from published studies on the identification of biologically derived transformation products of Einecs 286-304-6. Research in this area would be necessary to conduct a complete environmental risk assessment, as transformation products may have their own distinct toxicological and environmental fate profiles.

Table of Compound Names

| EINECS Number | CAS Number | Chemical Name |

| 286-304-6 | 85204-10-0 | 2-Butenedioic acid (Z)-, ester with 1,2-propanediol, compd. with 2-(dibutylamino)ethanol (B1670432) |

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of a chemical substance in the environment through non-biological processes. For the compound , the primary abiotic degradation pathways are expected to be photochemical transformation, hydrolysis, and oxidation.

Photochemical Transformation Kinetics

Photochemical transformation, or photolysis, is the degradation of a chemical initiated by the absorption of light energy. The rate and extent of photolysis depend on the substance's ability to absorb light within the solar spectrum reaching the Earth's surface (wavelengths >290 nm) and the efficiency of the subsequent chemical reactions.

The maleic acid moiety in the compound contains a carbon-carbon double bond, which can be susceptible to direct photolysis. Maleic anhydride (B1165640), a related compound, undergoes photochemical decomposition to produce carbon monoxide, carbon dioxide, and acetylene. researchgate.net It is plausible that the ester of maleic acid would exhibit similar photochemical reactivity, potentially leading to the cleavage of the ester bond or transformation of the butenedioic acid backbone upon absorption of UV radiation.

The kinetics of such reactions are typically studied in laboratory settings using simulated sunlight. A hypothetical representation of photochemical degradation kinetics for this compound is presented in Table 1.

Table 1: Hypothetical Photochemical Transformation Kinetics of Einecs 286-304-6 in Water

| Parameter | Value | Conditions |

| Half-life (t½) | 25 - 150 hours | Simulated sunlight, aqueous solution |

| Quantum Yield (Φ) | 0.01 - 0.05 | Estimated |

| Primary Photodegradation Products | Maleic acid, 1,2-propanediol, 2-(dibutylamino)ethanol, smaller organic acids | Inferred |

Disclaimer: The data in this table are hypothetical and for illustrative purposes only, as specific experimental data for Einecs 286-304-6 are not publicly available.

Hydrolytic and Oxidative Degradation Processes

Hydrolytic Degradation: Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The ester linkage in the subject compound is susceptible to hydrolysis, which would break the molecule down into its constituent alcohol (1,2-propanediol) and the salt of maleic acid and 2-(dibutylamino)ethanol. The rate of hydrolysis is highly dependent on pH and temperature. env.go.jp Ester hydrolysis can be catalyzed by both acids and bases. env.go.jp

Acid-catalyzed hydrolysis: Under acidic conditions, the ester would likely hydrolyze to form maleic acid, 1,2-propanediol, and the protonated form of 2-(dibutylamino)ethanol.

Base-catalyzed hydrolysis (saponification): Under alkaline conditions, the ester would hydrolyze to form the salt of maleic acid and 1,2-propanediol, along with 2-(dibutylamino)ethanol. Studies on related esterified styrene-maleic acid copolymers have shown significant loss of ester groups at elevated temperatures and alkaline pH. memtein.com

Oxidative Degradation: Oxidative degradation in the environment is primarily driven by reactions with hydroxyl radicals (•OH), which are highly reactive species formed photochemically in the atmosphere and in water. The carbon-carbon double bond in the maleic acid portion of the molecule and the alkyl groups on the amino alcohol are potential sites for oxidative attack. Oxidation can lead to the formation of a variety of smaller, more oxygenated compounds, and ultimately to mineralization (conversion to CO₂, H₂O, and inorganic ions). The presence of Fe(III) has been shown to enhance the photocatalytic degradation of maleic acid on TiO₂ surfaces, suggesting that mineral surfaces in the environment could play a role in its oxidative degradation. researchgate.net

Environmental Monitoring and Occurrence in Natural Systems

Environmental monitoring for a specific chemical involves the development of sensitive analytical methods and their application to various environmental matrices like water, soil, and air to determine the chemical's presence, concentration, and distribution.

Methodologies for Environmental Surveillance

Specific standardized methods for the environmental surveillance of Einecs 286-304-6 are not documented in the available literature. However, based on its chemical structure, a combination of chromatographic and spectrometric techniques would be suitable for its detection and quantification.

Sample Preparation:

Water Samples: Solid-phase extraction (SPE) could be employed to concentrate the analyte from water samples and remove interfering substances.

Soil and Sediment Samples: Solvent extraction techniques, such as Soxhlet extraction or ultrasonic extraction, would be necessary to isolate the compound from the solid matrix. env.go.jp

Analytical Techniques:

High-Performance Liquid Chromatography (HPLC): Coupled with a suitable detector, such as a UV detector (for the maleic acid chromophore) or a mass spectrometer (MS), HPLC would be the method of choice for separating the compound from complex environmental mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique could be used for the analysis of the compound's more volatile degradation products or if the compound itself is derivatized to increase its volatility.

Tandem Mass Spectrometry (MS/MS): For highly sensitive and selective detection, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for analyzing organic contaminants in environmental samples. researchgate.net

A summary of potential analytical methodologies is provided in Table 2.

Table 2: Potential Methodologies for Environmental Surveillance of Einecs 286-304-6

| Technique | Sample Matrix | Detection Limit (Hypothetical) | Purpose |

| LC-MS/MS | Water, Soil | 0.1 - 10 ng/L | Quantification and Confirmation |

| HPLC-UV | Water | 1 - 100 µg/L | Screening and Quantification |

| GC-MS | Soil, Air | 1 - 50 ng/g (soil) | Analysis of Degradation Products |

Disclaimer: The detection limits in this table are hypothetical and would depend on the specific instrumentation and method development.

Spatiotemporal Occurrence Patterns

There is no specific information available on the occurrence or spatiotemporal distribution of Einecs 286-304-6 in natural systems. The European Chemicals Agency (ECHA) notes that the substance is manufactured or imported in the European Economic Area in quantities of 10 to 100 tonnes per year and is used in coating products and for the manufacture of other chemicals. ua.pt Release to the environment is possible from industrial use and as a processing aid. ua.pt

The occurrence of industrial chemicals in the environment often follows patterns related to their sources, such as industrial discharge points and wastewater treatment plant outfalls. mdpi.commdpi.comacs.org The spatiotemporal distribution would be influenced by factors such as the volume of use, the effectiveness of wastewater treatment, and the compound's environmental persistence. acs.orgresearchgate.net Compounds with moderate water solubility and a tendency to biodegrade would likely be found in higher concentrations closer to their release points, with concentrations decreasing with distance and time due to dilution and degradation processes.

Role As a Chemical Intermediate and Functional Applications in Industrial Sectors

Research in Agrochemical Synthesis and Performance Enhancement

In the agrochemical sector, esters of maleic acid are recognized for their role in the synthesis of active ingredients and their contribution to the performance of final formulations. acs.org

Maleic anhydride (B1165640), a precursor to maleate (B1232345) esters, is a known building block in the synthesis of various pesticides. teruk.co.uk While direct and specific public research detailing the synthesis of agrochemical intermediates using Einecs 286-304-6 is limited, the maleate moiety within its structure is a key functional group in organic synthesis. For instance, dimethyl maleate is a known intermediate in the production of the insecticide malathion. researchgate.net The ester and amine functionalities present in Einecs 286-304-6 make it a plausible candidate for the synthesis of more complex agrochemical molecules through reactions such as transesterification, amidation, or as a building block in multi-step synthetic pathways. Agrochemical intermediates are crucial for modern agriculture, enhancing crop protection and performance. vandemark.com

Table 1: Potential Agrochemical Intermediates from Maleic Acid Derivatives

| Agrochemical Class | Intermediate Synthesis Principle | Potential Role of Einecs 286-304-6 |

|---|---|---|

| Insecticides | Esterification and addition reactions | Source of the maleate backbone for synthesis of organophosphate or other ester-based insecticides. |

| Herbicides | Amine-based derivatization | The amino alcohol component could be functionalized to introduce herbicidal activity. |

Studies in Polymer and Plastics Engineering

Maleic anhydride and its derivatives are widely used in polymer chemistry as monomers, cross-linking agents, and additives to enhance material properties. teruk.co.uk

The search for effective and safe solvents is a continuous effort in polymer science. acs.org While there is no specific data found for Einecs 286-304-6 acting as a primary solvent in polymerization, its ester and alcohol functionalities suggest it could have solvency for certain monomers and polymers. The use of maleic acid esters in polymerization is known, often as reactive diluents or co-monomers rather than inert solvents. indusvalleychemical.com For instance, dialkyl maleates can be polymerized, albeit with some difficulty, to form polymers with various properties. google.com

Maleate esters are well-established as plasticizers and additives in the polymer industry. indusvalleychemical.com They are added to plastics, such as polyvinyl chloride (PVC), to increase flexibility, durability, and longevity. indusvalleychemical.com The ester groups in these compounds interact with polymer chains, reducing intermolecular forces and allowing for greater movement, which imparts flexibility. uni-oldenburg.de The long alkyl chains of the dibutylamino group in Einecs 286-304-6 could contribute to this plasticizing effect. Furthermore, maleate-containing copolymers have been shown to improve the elasticity of the resulting polymers. tandfonline.com The presence of the amino group could also offer additional functionality, such as improved adhesion to certain substrates or the ability to act as an acid scavenger, thereby enhancing the thermal stability of the polymer.

Table 2: Potential Effects of Maleate Esters on Polymer Properties

| Property | Mechanism of Enhancement | Potential Contribution of Einecs 286-304-6 |

|---|---|---|

| Flexibility | Intercalation between polymer chains, reducing intermolecular forces. | The ester and alkyl groups can increase the free volume within the polymer matrix. |

| Stability | Acting as an acid scavenger or UV stabilizer. | The amine functionality could neutralize acidic byproducts of degradation. The maleate structure may offer some UV resistance. |

Investigations in Pharmaceutical Synthesis and Drug Discovery

Maleic acid is a recognized compound in the pharmaceutical industry, primarily for its ability to form stable salts with active pharmaceutical ingredients (APIs). wikipedia.org Many amine-containing drugs are formulated as maleate salts to improve their stability and solubility. wikipedia.org

The role of Einecs 286-304-6 as a direct intermediate in the synthesis of a specific commercial drug is not documented in publicly available literature. However, its constituent parts—maleic acid, 1,2-propanediol, and 2-(dibutylamino)ethanol (B1670432)—are all classes of compounds that find use in medicinal chemistry. The ester and amine functionalities make it a potential building block for the synthesis of novel pharmaceutical compounds. For example, maleic acid derivatives can be used to synthesize various heterocyclic compounds which are often the core structures of new drug candidates. researchgate.net The synthesis of active pharmaceutical ingredients often involves the use of key intermediates that are later modified to produce the final drug molecule. acs.org

Inability to Generate Article on Einecs 286-304-6

Following a comprehensive search for the chemical compound identified by Einecs 286-304-6 , it has been determined that generating the requested article is not possible. The identity of this compound, according to multiple chemical databases, is 2-Butenedioic acid (Z)-, ester with 1,2-propanediol, compd. with 2-(dibutylamino)ethanol , with the corresponding CAS number 85204-10-0 .

The core issue is a lack of available information regarding the specific applications outlined in the user's request. The search results did not provide any data on the use of "2-Butenedioic acid (Z)-, ester with 1,2-propanediol, compd. with 2-(dibutylamino)ethanol" in the following areas:

Role as an Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

Impact on Formulation Development in Pharmaceutical Science

Exploration in Personal Care and Cosmetic Science

While extensive information exists for a different class of compounds known as alkyl ethylhexanoates (e.g., Tridecyl 2-ethylhexanoate) in the pharmaceutical and cosmetic sectors, these are chemically distinct from Einecs 286-304-6 and could not be used as substitutes without providing inaccurate information.

Therefore, due to the absence of relevant and scientifically verifiable data for Einecs 286-304-6 in the specified industrial applications, the article cannot be created in adherence to the instructions for accuracy and strict focus.

Table of Compound Names

| EINECS Number | Chemical Name | CAS Number |

| 286-304-6 | 2-Butenedioic acid (Z)-, ester with 1,2-propanediol, compd. with 2-(dibutylamino)ethanol | 85204-10-0 |

| Not applicable | Tridecyl 2-ethylhexanoate | 125804-07-1 |

Regulatory Science and Methodological Development for Chemical Assessment

Methodological Considerations in Regulatory Testing Proposals under REACH

Under the REACH regulation, registrants of chemical substances may be required to submit testing proposals for higher-tier toxicological endpoints to the European Chemicals Agency (ECHA). chemradar.com These proposals are subject to public consultation and scrutiny to ensure that any new testing, particularly on vertebrate animals, is necessary and scientifically justified. hsa.ie

In April 2025, ECHA initiated a public consultation on a testing proposal for 2-Butenedioic acid (Z)-, ester with 1,2-propanediol, compd. with 2-(dibutylamino)ethanol (B1670432) (CAS No. 85204-10-0). chemradar.com The proposal specifically addresses the need for data on its long-term toxicity to fish. chemradar.com This regulatory step highlights the ongoing process of data gathering and risk assessment for this compound within the EU.

The testing proposal for long-term toxicity to fish for this compound would likely follow the OECD Test Guideline 210, the Fish Early-Life Stage Toxicity Test. nih.govresearchgate.netjrfglobal.comsitubiosciences.com This guideline is a crucial tool for assessing the chronic effects of chemicals on fish. nih.govresearchgate.net The study is designed to evaluate the lethal and sub-lethal effects of a substance on the early developmental stages of fish, which are often more sensitive to toxicants than adult fish. jrfglobal.com

Key design elements of such a study include:

Test Organism: Commonly used species include Zebrafish (Danio rerio), Fathead Minnow (Pimephales promelas), and Rainbow Trout (Oncorhynchus mykiss). nih.govjrfglobal.com

Exposure: Fertilized embryos are exposed to a range of concentrations of the test substance dissolved in water. jrfglobal.com

Duration: The test begins shortly after fertilization and continues for a period that can extend up to 30 or even 60 days post-hatch, depending on the species. researchgate.netjrfglobal.com

Endpoints: The study assesses a variety of endpoints, including hatching success, survival, abnormal appearance and behavior, as well as measurements of length and weight of the surviving fish at the end of the test. situbiosciences.com

The data generated from this study, specifically the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC), are vital for the environmental risk assessment and classification of the substance. nih.gov

Table 1: Key Parameters of OECD Test Guideline 210

| Parameter | Description |

| Test Type | Fish Early-Life Stage (FELS) Toxicity Test |

| Objective | To determine the chronic lethal and sub-lethal effects of a chemical on fish. |

| Exposure Duration | Varies by species, typically 30-60 days post-hatch. |

| Key Endpoints | Hatching success, survival, growth (length and weight), developmental abnormalities. |

| Primary Outcomes | No Observed Effect Concentration (NOEC), Lowest Observed Effect Concentration (LOEC). |

Assessing the potential for a substance to cause reproductive and developmental neurotoxicity is a critical component of a comprehensive chemical safety assessment. For a compound like EINECS 286-304-6, this would involve standardized testing protocols designed to detect adverse effects on the reproductive system and the developing nervous system.

The OECD Test Guideline 443 (Extended One-Generation Reproductive Toxicity Study - EOGRTS) is the current gold standard for evaluating reproductive toxicity. criver.comoecd.orgoecd.orgnih.gov This complex study design provides a comprehensive assessment of a substance's impact on all stages of the reproductive cycle. criver.com The EOGRTS is designed to identify effects on male and female reproductive performance, including gonadal function, mating behavior, conception, and the development of offspring. oecd.org A key feature of the OECD 443 is its modular design, which can include cohorts for developmental neurotoxicity (DNT) and developmental immunotoxicity (DIT) testing, allowing for a more integrated assessment while aiming to reduce the number of animals used. oecd.orgnih.govbohrium.com

For a specific focus on developmental neurotoxicity, the OECD Test Guideline 426 (Developmental Neurotoxicity Study) would be employed. labcorp.comnih.govoecd.orgoecd.org This guideline is designed to provide detailed information on the potential adverse effects of a substance on the developing nervous system following exposure in utero and during early postnatal life. labcorp.comoecd.org The study includes a battery of behavioral and neurological tests on offspring at various stages of development to assess sensory function, motor activity, learning, and memory. nih.govnih.gov

Table 2: Overview of Relevant OECD Test Guidelines

| Guideline | Title | Key Focus |

| OECD 443 | Extended One-Generation Reproductive Toxicity Study (EOGRTS) | Comprehensive reproductive performance, with optional cohorts for DNT and DIT. |

| OECD 426 | Developmental Neurotoxicity Study | Detailed assessment of effects on the developing nervous system. |

Modern toxicological assessments increasingly incorporate advanced, often in vitro, methods to evaluate specific toxicological endpoints like immunotoxicity and endocrine disruption. These approaches aim to provide mechanistic insights and serve as screening tools to prioritize substances for further testing.

For immunotoxicity , there is a growing emphasis on developing and validating in vitro assays to reduce reliance on animal testing. ecotoxcentre.chnih.gov These assays can assess various aspects of immune function, such as the activity of lymphocytes, natural killer (NK) cells, and phagocytes. ecotoxcentre.chnih.govtandfonline.com While no single in vitro test can fully replicate the complexity of the immune system, a battery of assays can be used to screen for the immunotoxic potential of chemicals. nih.govoecd.orgnih.gov

The evaluation of endocrine disruption is guided by the OECD's Conceptual Framework for Testing and Assessment of Endocrine Disrupters. researchgate.net This framework outlines a tiered approach that begins with the collection of existing data and progresses through a series of in vitro and in vivo assays to identify and characterize a substance's potential to interfere with the endocrine system. researchgate.net The U.S. Environmental Protection Agency's (EPA) Endocrine Disruptor Screening Program (EDSP) also provides a framework for such evaluations. epa.govnih.govfrontiersin.orgnih.gov Advanced screening programs, such as EDSP21, are increasingly utilizing high-throughput in vitro assays and computational models to prioritize chemicals for further investigation. epa.gov

Scientific Principles of Read-Across and Category Approaches in Risk Assessment

In the context of REACH, non-testing methods like read-across and the category approach are encouraged to fill data gaps and avoid unnecessary animal testing. flashpointsrl.comresearchgate.net These approaches are based on the principle that the toxicological properties of a substance can be inferred from structurally similar substances for which data are available. innospecsustainability.comeuropa.eu

The analogue approach involves using data from one or more source substances to predict the properties of a target substance that is considered structurally similar. innospecsustainability.com The category approach expands on this by grouping several substances with similar structural features and a likely common pattern of toxicity. europa.eu

The scientific justification for a read-across approach is critical for its regulatory acceptance and is formalized in ECHA's Read-Across Assessment Framework (RAAF). flashpointsrl.comciteline.comeuropa.euqsartoolbox.org A robust read-across justification must include:

A clear hypothesis explaining why the properties of the source substance(s) are relevant for the target substance.

A detailed comparison of the chemical structures, including physicochemical properties, to demonstrate similarity.

An assessment of the potential for common metabolic pathways and biological mechanisms of action.

For a complex substance like EINECS 286-304-6, which is a salt of an ester and an amino alcohol, a read-across could be based on data from similar esters, amino alcohols, or substances that share key functional groups. However, the complexity of the molecule would require a thorough and scientifically sound justification to be accepted by regulatory authorities. flashpointsrl.com

Development of Integrated Approaches to Testing and Assessment (IATA)

Integrated Approaches to Testing and Assessment (IATA) represent a modern, flexible, and evidence-based framework for chemical safety assessment. mdpi.comsemanticscholar.orgoecd.org IATA move away from a rigid checklist of standard tests and instead focus on integrating data from a variety of sources to answer specific risk assessment questions. mdpi.comaltex.org

These sources can include:

Existing toxicological data

Physicochemical properties

In silico predictions from (Quantitative) Structure-Activity Relationship ((Q)SAR) models

Data from in vitro and other new approach methodologies (NAMs)

Results from targeted in vivo studies

The development of an IATA is an iterative process that involves formulating a hypothesis, gathering and evaluating existing information, identifying data gaps, and then generating new data in a targeted manner to address those gaps. mdpi.comsemanticscholar.orgoecd.org This approach is designed to be more efficient, cost-effective, and to reduce animal testing compared to traditional methods. semanticscholar.org

In silico methods, which encompass a range of computational tools, are playing an increasingly important role in regulatory toxicology, particularly under REACH. bohrium.com These methods include (Q)SAR models, expert systems, and read-across, and are used to predict the physicochemical, toxicological, and ecotoxicological properties of chemicals. researchgate.netbohrium.com

The application of in silico models in a regulatory context is guided by principles that ensure the reliability and validity of the predictions. For (Q)SAR models, these are often referred to as the OECD principles for the validation of (Q)SARs. thepsci.eu

For a substance like EINECS 286-304-6, in silico methods could be applied in several ways:

Data Gap Filling: To predict endpoints for which experimental data are lacking, such as reproductive toxicity. researchgate.netsemanticscholar.orgbohrium.comnih.gov

Prioritization: To prioritize the substance for further testing based on predicted hazards.

Supporting Read-Across: To provide additional evidence to support a read-across justification by demonstrating similarities in predicted properties between the target and source substances. nih.gov

The use of in silico models is a key component of IATA and contributes to a more predictive and less animal-intensive approach to chemical risk assessment. researchgate.netmdpi.comsemanticscholar.orgbohrium.comnih.gov

Table of Compound Names

| EINECS Number | Chemical Name | CAS Number |

| 286-304-6 | 2-Butenedioic acid (Z)-, ester with 1,2-propanediol, compd. with 2-(dibutylamino)ethanol | 85204-10-0 |

Academic Contributions to Harmonized Classification and Labelling Methodologies

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for the consistent communication of chemical hazards worldwide. epa.gov However, the classification of complex substances like organic salts and esters can present methodological challenges, and academic research plays a vital role in refining these methodologies.

For a substance like Einecs 286-304-6, which is an organic salt of an ester, its classification is not always straightforward. The physicochemical properties and toxicological profile can be influenced by both the acidic and basic components, as well as the ester linkage. Academic research into the classification of such complex substances often focuses on:

Developing read-across and grouping strategies: For maleic acid esters, for example, academic and regulatory bodies have evaluated the possibility of grouping these substances based on their carbon chain length to predict their toxicological properties. nih.govsenzagen.com This approach relies on the understanding that these esters are likely to be hydrolyzed to maleic acid and the corresponding alcohols in the body. senzagen.com

Improving in silico prediction models: Academic researchers are continually working to develop and refine Quantitative Structure-Activity Relationship (QSAR) models. For complex organic molecules, these models need to account for multiple functional groups and potential interactions.

Addressing inconsistencies in classification: Studies comparing the classification of chemicals across different jurisdictions have highlighted the need for greater harmonization in the application of GHS criteria. Academic work in this area helps to identify the sources of these inconsistencies and proposes ways to resolve them.

Investigating the role of bioavailability: The bioavailability of a complex salt can differ significantly from its individual components. Academic research into the dissolution and absorption of organic salts is crucial for an accurate risk assessment and subsequent classification.

Table of Chemical Names

| Chemical Name |

| 2-Butenedioic acid (Z)-, ester with 1,2-propanediol, compd. with 2-(dibutylamino)ethanol |

| Maleic acid |

| 2-(dibutylamino)ethanol |

| 1,2-propanediol |

| Dioctyl maleate (B1232345) |

| Diethylhexyl maleate |

| Maleic anhydride (B1165640) |

| Butyl hydrogen maleate |

| Dimethyl maleate |

| Dibutyl maleate |

| Mono(2-ethylhexyl) maleate |

Computational Chemistry and Theoretical Modeling of the Chemical Compound

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a molecule with its physicochemical properties and biological or environmental effects. ecetoc.orgrsc.org These models are instrumental in predicting the characteristics of new or untested chemicals, thereby reducing the need for extensive experimental testing. ecetoc.org

The environmental fate of a chemical is influenced by its inherent properties and the characteristics of the environmental compartment into which it is released. oup.com For surfactants and their components, such as those that constitute Einecs 286-304-6, QSAR models are frequently used to predict key environmental endpoints.

Predictive models like the ECOSAR™ (Ecological Structure Activity Relationships) program can estimate aquatic toxicity based on structure-activity relationships. epa.gov For esters, QSAR models have been successfully developed to predict aquatic toxicity (log 1/IGC50) towards organisms like Tetrahymena pyriformis. nih.gov One such study on aliphatic esters resulted in a robust model with a high correlation coefficient (R² = 0.899), demonstrating the predictive power of this approach. nih.gov Similarly, QSARs for alcohols and phenols have been developed to predict their toxicity, which is crucial for environmental risk assessment. researchgate.nettandfonline.com

For surfactants, which Einecs 286-304-6 can be classified as due to its amphiphilic nature, predictive exposure models are used to estimate their concentrations in various environmental compartments. oup.comnih.gov These models consider factors like release rates, removal during wastewater treatment, and in-stream degradation. oup.com For instance, models have predicted high removal rates (98-99%) for common surfactants like linear alkylbenzene sulfonate (LAS) and alcohol ethoxylates (AE) in wastewater treatment plants. oup.com The bioconcentration factor (BCF) in fish, a key metric for bioaccumulation, is another endpoint for which predictive models are being developed for surfactants, although parameters like the octanol-water partition coefficient (Kow) can be inadequate for this class of chemicals. rsc.org

Based on these established methodologies, QSAR models could be developed for Einecs 286-304-6 to predict its environmental properties. By using molecular descriptors derived from its structure, it would be possible to estimate its aquatic toxicity, biodegradability, and potential for bioaccumulation. The data table below illustrates the kind of predictive data that can be generated for analogous compounds.

Table 1: Examples of QSAR Predictions for Structurally Related Compound Classes This table presents illustrative data from studies on compounds structurally analogous to the components of Einecs 286-304-6. It does not represent data for Einecs 286-304-6 itself.

| Compound Class | Endpoint | Predicted Value/Model Performance | Reference |

|---|---|---|---|

| Aliphatic Esters | Aquatic Toxicity (log 1/IGC50) | R² = 0.899, Q²_LOO = 0.928 | nih.gov |

| Alcohol Ethoxylates (Surfactants) | Wastewater Removal | 98-99% | oup.com |

Computational chemistry provides powerful tools for elucidating reaction mechanisms, identifying favorable pathways, and understanding reaction selectivity without the need for physical experimentation. catalysis.bloghokudai.ac.jp Methods like Density Functional Theory (DFT) are used to map potential energy surfaces, revealing reactants, transition states, intermediates, and products. catalysis.blog

For the maleate (B1232345) component of Einecs 286-304-6, computational studies on maleic acid and related esters offer insights into their reactivity. QSAR models have been developed to predict the reaction rate constants of maleate esters with reactive species like the hydrated electron (e⁻aq) and hydroxyl radicals (OH•), which is crucial for assessing their degradation pathways in advanced oxidation processes. researchgate.net

The formation of esters from compounds like 1,2-propanediol has also been investigated using computational simulations. For example, studies on the formation of 3-chloro-1,2-propanediol (B139630) (3-MCPD) esters have used computational methods to explore the reaction precursors and generation paths. nih.gov

Furthermore, the development of automated, unbiased reaction path search methods allows for the exploration of complex reaction networks involving multiple components. wmcsameera.comchemrxiv.org These approaches can systematically identify plausible reaction mechanisms, which would be invaluable for predicting the degradation pathways of Einecs 286-304-6 in the environment or its potential transformations during industrial use. For instance, the Heuristically-Aided Quantum Chemistry (HAQC) approach uses a combination of chemical heuristics and quantum chemical calculations to predict feasible reaction pathways for a wide range of organic reactions. chemrxiv.org

Advanced Molecular Simulations

Advanced molecular simulations provide a dynamic, atom-level view of molecular behavior, offering insights into conformational flexibility and electronic properties that govern a molecule's function and interactions.

Molecular dynamics (MD) simulations compute the trajectories of atoms and molecules over time, allowing for the exploration of conformational landscapes and the study of intermolecular interactions. acs.org This technique is particularly useful for understanding the behavior of flexible molecules like surfactants and their components in different environments.

For surfactants with both ester and amine functionalities, MD simulations can reveal how they arrange themselves at interfaces, for example, between oil and water or air and water. rsc.org These simulations show how the hydrophilic and hydrophobic parts of the molecule orient themselves to minimize energy, which is fundamental to their function as emulsifiers or detergents. Studies on amino acid-based surfactants have shown that intermolecular hydrogen bonding, which can be modeled with MD, is a key factor in their packing at surfaces. chalmers.se

The diol component, 1,2-propanediol, has also been studied using MD simulations to understand its interactions with lipid monolayers. These studies show how diols can solvate different parts of a lipid headgroup, with the distribution of hydroxyl groups influencing these interactions. kcl.ac.uk Such simulations could be applied to Einecs 286-304-6 to understand how its 1,2-propanediol ester moiety interacts with biological membranes or other surfaces.

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule, including the distribution of electron density, orbital energies, and molecular properties derived from them. epa.gov

For the maleate portion of Einecs 286-304-6, QM calculations have been performed on maleic acid to determine its various stable conformers and the energy barriers between them. acs.orgnih.govacs.org These calculations have identified multiple minima on the potential energy surface, corresponding to different arrangements of the carboxylic acid groups. acs.orgnih.gov Such studies are fundamental to understanding the molecule's intrinsic properties and reactivity. For instance, DFT calculations have been used to assign NMR resonances for products of reactions involving maleic anhydride (B1165640). mdpi.com

For the amine component, QM methods have been used to calculate properties like the dissociation constant (pKa) of various amines, including 2-(methylamino)ethanol, which is structurally related to 2-(dibutylamino)ethanol (B1670432). mdpi.com The calculated pKa values can be compared with experimental data to validate the computational models. mdpi.com

Table 2: Example of Quantum Mechanical Calculation Results for Structurally Related Compounds This table presents illustrative data from studies on compounds structurally analogous to the components of Einecs 286-304-6. It does not represent data for Einecs 286-304-6 itself.

| Compound/Class | Calculation Method | Predicted Property | Finding | Reference |

|---|---|---|---|---|

| Maleic Acid | DFT(B3LYP), MP2 | Conformational Isomers | Prediction of at least 5 stable conformers. | nih.gov |

Life Cycle Assessment (LCA) and Sustainability Metrics

Life Cycle Assessment (LCA) is a methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction through manufacturing, use, and disposal ("cradle-to-grave"). mdpi.comerasm.org For specialty chemicals like surfactants, LCA provides a holistic view of their sustainability profile. erasm.orgp6technologies.com

The LCA process involves creating a Life Cycle Inventory (LCI), which quantifies the inputs (raw materials, energy) and outputs (emissions, waste) for each stage. erasm.org This data is then used to assess potential impacts on various categories, such as global warming, ozone depletion, and water use. researchgate.net

An LCA for Einecs 286-304-6 would involve modeling the production processes of its precursors—maleic acid, 1,2-propanediol, and 2-(dibutylamino)ethanol—and their subsequent reaction. It would also consider the energy consumption, waste generation, and emissions throughout its life cycle, including its use phase and end-of-life fate. Such an analysis would provide crucial data for optimizing its synthesis and application from a sustainability perspective. mdpi.com

Cradle-to-Grave Environmental Footprint Analysis

A cradle-to-grave analysis, or Life Cycle Assessment (LCA), is a systematic evaluation of the environmental impacts of a product throughout its entire life, from raw material extraction ("cradle") to final disposal ("grave"). sekisui-sc.com For a specialty chemical like Einecs 286-304-6, this involves modeling impacts at each stage: raw material acquisition, chemical synthesis, formulation into products, use phase, and end-of-life.

Raw Material Acquisition: The primary precursors for this compound likely include maleic anhydride (for the 2-butenedioic acid component), propylene (B89431) glycol (1,2-propanediol), and 2-(dibutylamino)ethanol. The environmental footprint of this stage is associated with the energy and resources consumed to produce these precursors.

Manufacturing and Synthesis: The synthesis process involves esterification and salt formation. Key inputs for modeling environmental impact include energy for heating and mixing, water for processing and cleaning, and any solvents used. Outputs, apart from the final product, include process emissions to air, wastewater, and solid waste. The efficiency of the reaction and the need for purification steps are significant factors.

Use Phase: In applications such as inks or coatings, the compound's use phase can lead to the release of volatile organic compounds (VOCs), depending on its formulation and application method. A safety data sheet for a product containing this compound indicates it may be part of a mixture that is a flammable liquid and vapor. axalta.comcarross.eu

End-of-Life: The final stage involves the disposal or recycling of the product containing the chemical. For many specialty chemicals, the end-of-life pathway is often incineration or landfill, as they are integrated into complex products from which they are difficult to recover. deloitte.com The environmental impact here relates to emissions from incineration or leaching from landfills.

A quantitative LCA would assign numerical values to impacts in categories such as global warming potential (GWP), ozone depletion potential, and ecotoxicity. The table below presents a hypothetical cradle-to-gate (excluding use and disposal) analysis to illustrate the potential distribution of environmental burdens.

Illustrative Cradle-to-Gate Life Cycle Assessment Data for Einecs 286-304-6

| Life Cycle Stage | Key Inputs | Potential Environmental Outputs/Impacts | Illustrative Contribution to GWP (kg CO2 eq. per kg product) |

|---|---|---|---|

| Raw Material Extraction & Processing | Fossil fuels, water, chemical precursors | Greenhouse gas emissions, water consumption, waste from synthesis of precursors | 2.5 - 4.0 |

| Chemical Manufacturing | Energy (electricity, natural gas), water, solvents | Air emissions (VOCs), wastewater discharge, solid process waste | 1.5 - 3.0 |

| Transportation | Fuel for transport of raw materials and final product | Emissions from combustion | 0.2 - 0.5 |

| Total (Cradle-to-Gate) | 4.2 - 7.5 |

Note: This table is illustrative and based on general data for specialty chemicals. Actual values for Einecs 286-304-6 would require specific process data.

Resource Efficiency and Circular Economy Considerations

The principles of a circular economy aim to move away from the linear "take-make-dispose" model by designing products and processes that enable materials to be kept in use for as long as possible. pwc.comkaizen.com For the chemical industry, this involves innovations in product design, reuse, and recycling. undp.org

Resource Efficiency: In the context of Einecs 286-304-6, resource efficiency would focus on optimizing the synthesis process to maximize yield and minimize waste. This includes:

Atom Economy: Designing the synthesis to incorporate the maximum amount of starting materials into the final product.

Energy Efficiency: Utilizing catalysis and process optimization to reduce energy consumption during manufacturing.

Solvent Use: Minimizing the use of hazardous solvents or replacing them with greener alternatives.

Circular Economy Pathways: The transition to a circular model for a specialty chemical like Einecs 286-304-6 presents challenges, as these molecules are often dissipative in their use. deloitte.com However, several strategies can be considered:

Design for Durability/Longevity: In its application, if the compound contributes to the durability of a coating, it extends the life of the coated product, which is a circular economy principle.

Chemical Recycling: While technically complex, advanced recycling technologies could potentially break down end-of-life products to recover valuable chemical feedstocks. This is a key area of research for the chemical industry to close material loops. renewablematter.eu

Bio-based Feedstocks: A significant step towards circularity would be the synthesis of the compound's precursors from renewable, bio-based sources instead of fossil fuels. Life Cycle Assessments can help quantify the trade-offs associated with using bio-based feedstocks. earthshiftglobal.comp6technologies.com

The following table outlines potential strategies and the research required to integrate Einecs 286-304-6 into a more circular model.

Circular Economy Strategies for Einecs 286-304-6

| Circular Strategy | Description | Research & Development Focus |

|---|---|---|

| Improved Synthesis Efficiency | Optimize reaction conditions to reduce waste and energy use. | Development of novel catalysts; process intensification studies. |

| Use of Renewable Feedstocks | Source precursors from biomass or waste streams. | Biorefinery pathway development for maleic anhydride, propylene glycol, and amino alcohols. |

| End-of-Life Recovery | Develop methods to recover the chemical or its constituent parts from waste products. | Advanced depolymerization or chemical recycling technologies for coatings and inks. |

| Benign by Design | Redesign the molecule to be less hazardous and more biodegradable at its end-of-life, while maintaining performance. | Structure-activity relationship studies to balance functionality with environmental impact. |

Note: This table presents conceptual strategies for enhancing the circularity of specialty chemicals.

Future Research Trajectories and Interdisciplinary Opportunities

Advancements in Sustainable Chemical Synthesis

The future synthesis of Einecs 286-304-6 is likely to be heavily influenced by advancements in the sustainable production of its constituent components: maleic acid, 1,2-propanediol, and 2-(dibutylamino)ethanol (B1670432).

Maleic acid , a key platform chemical, is traditionally derived from petrochemical sources. acs.org However, significant research is underway to produce it from renewable biomass. acs.orgresearchgate.net One promising route is the oxidation of furfural (B47365), a compound derived from cellulosic biomass. researchgate.net Green and sustainable methods for this conversion are being explored, including:

Catalytic Oxidation: Using metal-free carbon catalysts derived from biomass to convert furfural to maleic acid with high selectivity. rsc.org

Photochemical and Electrochemical Routes: Two-step processes under mild conditions, where furfural is first converted to a stable intermediate like 5-hydroxy-2(5H)-furanone through photochemical oxidation, followed by an electrochemical or enzymatic oxidation to yield maleic acid. acs.orgwur.nl

Photoenzymatic Synthesis: Combining photocatalysts with enzymes in a one-pot cascade catalysis to produce maleic acid from furfural. rsc.org

1,2-Propanediol (propylene glycol) is also transitioning from petroleum-based production to more sustainable pathways. acs.orgacs.org Key advancements include:

Glycerol Hydrogenolysis: Utilizing crude glycerol, a byproduct of biodiesel production, as a renewable feedstock. acs.orgrsc.org Research is focused on developing modern, chromium-free catalytic systems to improve efficiency and reduce environmental impact. acs.org

Biotechnological Methods: Harnessing microbial fermentation to produce 1,2-propanediol from renewable resources like sugars. nih.gov This involves optimizing metabolic pathways in microorganisms to achieve high yields and productivity. nih.gov

2-(Dibutylamino)ethanol has been identified as a switchable-hydrophilicity solvent (SHS). rsc.org This property is central to green chemistry, as the solvent can be easily recovered and reused by switching its hydrophilicity with a trigger like CO2. rsc.org Research into green flow chemistry strategies is aiming to intensify this recovery process, making its use in synthesis more efficient and sustainable. rsc.org

Future research will likely focus on integrating these sustainable pathways to assemble the final Einecs 286-304-6 compound, thereby significantly lowering its carbon footprint and environmental impact.

Emerging Applications in Advanced Materials Science

The role of Einecs 286-304-6 as a solvent and stabilizer in polymer production provides a foundation for its application in advanced materials. lookchem.com The properties of its constituent parts suggest several promising research directions.

The maleic acid and 1,2-propanediol moieties are common building blocks for polyesters. rsc.org As bio-based versions of these monomers become more accessible, there is a significant opportunity to develop novel, renewable, and potentially biodegradable polyesters and resins with tailored properties. rsc.org Einecs 286-304-6 could function as a reactive diluent, a stabilizer, or a modifier in these next-generation biopolymers, enhancing their performance for applications in coatings, adhesives, and composites.

Furthermore, the amphiphilic nature of 2-(dibutylamino)ethanol, possessing both hydrophilic and hydrophobic characteristics, makes it interesting for applications in formulation chemistry and drug delivery. solubilityofthings.com This suggests a speculative but intriguing research trajectory for Einecs 286-304-6 in the development of functional polymers, such as those used for creating nanoparticles or microcapsules for targeted release systems. clinmedjournals.org Its surfactant properties could be harnessed in the creation of stable emulsions and dispersions necessary for advanced material formulations. solubilityofthings.com

Integration with Green Chemistry and Engineering Principles

The future of Einecs 286-304-6 is intrinsically linked to the principles of green chemistry, a framework for designing safer and more sustainable chemical products and processes. mygreenlab.orgatbuftejoste.com.ngpro-metrics.org

The shift towards bio-based feedstocks for maleic acid and 1,2-propanediol directly aligns with the principle of using renewable feedstocks . rsc.orgacs.orgnih.gov The development of catalytic (including enzymatic) routes for their synthesis supports the principle of catalysis , which favors the use of small amounts of catalysts over stoichiometric reagents. rsc.orgrsc.org

The application of 2-(dibutylamino)ethanol as a switchable solvent embodies the principle of safer solvents and auxiliaries by designing for recovery and reuse, thus minimizing waste. rsc.orgrsc.org This also ties into waste prevention , the foundational principle of green chemistry. archives.gov

Future research should aim to holistically integrate these principles across the lifecycle of Einecs 286-304-6. This includes designing the synthesis to maximize atom economy , creating a final product that is designed for degradation after its use, and ensuring the entire process is inherently safer for accident prevention . archives.gov

Addressing Scientific Data Gaps for Regulatory Certainty

For any chemical to be used safely and sustainably, a thorough understanding of its toxicological and environmental profile is essential. For Einecs 286-304-6, there are identified gaps in the scientific data required for full regulatory certainty under frameworks like the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. cirs-group.com

Specifically, the European Chemicals Agency (ECHA) has a testing proposal open for public consultation regarding this substance. cirs-group.comeuropa.eu The key data gap identified is for "Long-term toxicity to fish". cirs-group.com This indicates a need to understand the potential long-term effects of the substance on aquatic ecosystems.

Fulfilling this data requirement is crucial for several reasons:

It provides the scientific basis for a robust risk assessment.

It enables the implementation of appropriate risk management measures to protect the environment.

It ensures compliance with regulatory requirements, providing legal certainty for industrial users.

Future research must prioritize filling such data gaps. This may involve conducting studies according to internationally recognized guidelines (e.g., OECD test guidelines) and may also explore the use of alternative methods, such as read-across from structurally similar chemicals, where scientifically justified, to reduce animal testing. nih.gov

Collaborative Research Frameworks and International Initiatives

Addressing the complex challenges of sustainable chemistry requires collaboration. The development and regulation of substances like Einecs 286-304-6 benefit significantly from cooperative efforts between industry, academia, and regulatory bodies.

The REACH regulation itself is a prime example of a collaborative framework. chemicalwatch.com Registrants (industry) are responsible for generating data on their chemicals, while ECHA evaluates this data and makes decisions on the need for further testing or risk management. chemicalwatch.com The public consultation on testing proposals is a mechanism that invites input from a wide range of stakeholders, ensuring transparency and leveraging collective scientific knowledge. cirs-group.comeuropa.eu

Future initiatives could expand on this model. Potential collaborative frameworks include:

Public-Private Partnerships: To fund research into the sustainable synthesis routes and novel applications of Einecs 286-304-6 and similar compounds.

International Research Consortia: To share knowledge and data on the toxicological profiles of chemicals, reducing duplicative testing and accelerating the risk assessment process.

Cross-Disciplinary Platforms: Bringing together chemists, material scientists, toxicologists, and engineers to co-design safer and more sustainable materials from the molecular level up, embodying the principles of "Safe and Sustainable by Design".

Such collaborations will be essential to foster innovation while ensuring the responsible management of chemicals throughout their lifecycle.

Q & A

Q. How can researchers ensure the reproducibility of studies on Einecs 286-304-6 across laboratories?

- Methodological Answer : Adopt open science practices:

- Provide detailed supplemental materials, including raw instrument outputs and step-by-step protocols.

- Use certified reference materials (CRMs) for calibration.

- Participate in inter-laboratory ring trials to validate methods.

- Cite prior studies explicitly, including conflicting findings, to contextualize results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products